molecular formula C2H3NO B12550052 Acetaldehyde, imino-, (E)- CAS No. 143508-97-8

Acetaldehyde, imino-, (E)-

Cat. No.: B12550052
CAS No.: 143508-97-8
M. Wt: 57.05 g/mol
InChI Key: PJXKDAHSYZDMOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Iminoacetaldehyde typically involves the reaction of acetaldehyde with ammonia or a primary amine under acidic conditions. . The reaction is generally catalyzed by an acid to speed up the process and ensure the formation of the imine bond.

Industrial Production Methods

Industrial production of (E)-Iminoacetaldehyde can be achieved through similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pH, and the concentration of reactants to maximize yield and purity. The use of continuous flow reactors and other advanced industrial techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(E)-Iminoacetaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (E)-Iminoacetaldehyde involves the nucleophilic attack of the imine nitrogen on electrophilic centers. This can lead to the formation of various intermediates and products depending on the reaction conditions and the nature of the electrophile. The imine group can also participate in reversible reactions, making it a versatile functional group in dynamic covalent chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-Iminoacetaldehyde is unique due to its simple structure and the presence of an imine group directly attached to an acetaldehyde moiety. This makes it a valuable intermediate in organic synthesis and a useful model compound for studying imine chemistry .

Properties

CAS No.

143508-97-8

Molecular Formula

C2H3NO

Molecular Weight

57.05 g/mol

IUPAC Name

2-iminoacetaldehyde

InChI

InChI=1S/C2H3NO/c3-1-2-4/h1-3H

InChI Key

PJXKDAHSYZDMOY-UHFFFAOYSA-N

Canonical SMILES

C(=N)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.